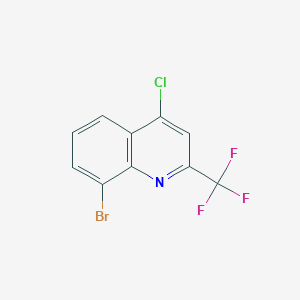

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

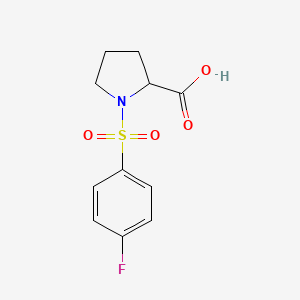

The synthesis of quinoline derivatives, including those similar to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, often involves strategic halogenation and introduction of the trifluoromethyl group. A common approach for synthesizing quinoline derivatives utilizes the Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines. For instance, a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via this method, highlighting the versatility of the approach in modifying the quinoline core (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is significantly influenced by the position and nature of substituents. X-ray crystallography and computational studies provide insights into the planarity, conformational preferences, and electronic distribution within these molecules. For example, Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline were analyzed, revealing insights into their molecular geometry and intermolecular interactions (Jasinski et al., 2010).

科学的研究の応用

Antimicrobial and Antimalarial Agents

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline and its derivatives have been explored for their potential in antimicrobial and antimalarial applications. Research indicates the synthesis of novel quinoline-based triazoles that exhibit antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum. This highlights the potential of these compounds in treating infections and malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Antitumor Activities

Halogenated quinolines, including 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline, a derivative of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, have shown significant antitumor activity against certain types of leukemia. These findings provide a basis for further investigation into the potential of these compounds in cancer therapy (Lin & Loo, 1978).

Synthesis of Derivatives and Structural Elaboration

Research has focused on the synthesis and structural elaboration of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives. Studies have described methods to synthesize various quinoline derivatives, which can be further converted into other compounds, demonstrating the versatility of these molecules in synthetic chemistry (Lefebvre, Marull, & Schlosser, 2003).

Relay Propagation of Crowding Effects

The steric effects of the trifluoromethyl group in bromo(trifluoromethyl)quinoline, a related compound, have been studied. This research provides insights into the complex interactions within molecules and how these affect their chemical reactions and properties, which is crucial for designing new compounds with desired functionalities (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Fluorescent Reagents and Trace Detection

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been utilized in the synthesis of new fluorescent reagents. These reagents show promise in enhancing fluorescence and have been applied in the detection of trace elements like Cu2+ in various samples, indicating their potential in analytical chemistry (Weng Hui-ping, 2010).

Corrosion Inhibition

Certain derivatives of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research is significant in industrial applications, where corrosion resistance is crucial (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).

Safety And Hazards

将来の方向性

The future directions of research and applications involving 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline are not specified in the search results. Given its use in proteomics research , it’s possible that future work could involve further exploration of its properties and potential applications in this field.

特性

IUPAC Name |

8-bromo-4-chloro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGSBQKOZKBRKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347942 |

Source

|

| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |

CAS RN |

655235-61-3 |

Source

|

| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

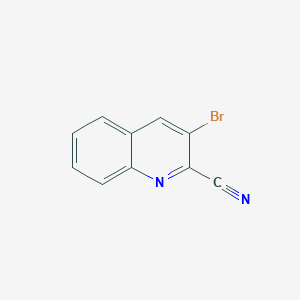

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

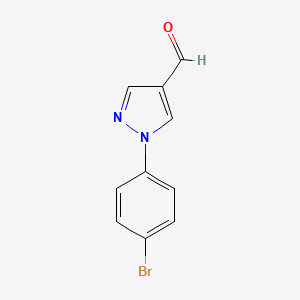

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)